molecular formula C18H17F3N2O2 B7983936 J147 CAS No. 1807913-16-1

J147

Cat. No.: B7983936
CAS No.: 1807913-16-1
M. Wt: 350.3 g/mol
InChI Key: HYMZAYGFKNNHDN-SSDVNMTOSA-N
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Description

UNII-Z41H3C5BT9 (CAS 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it structurally versatile for applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis . Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthetic accessibility: Score of 2.07, suggesting moderate complexity in synthesis .

The compound is synthesized via palladium-catalyzed cross-coupling in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045787
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807913-16-1, 1146963-51-0
Record name J-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name J-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

J147, an analogue of curcumin, primarily targets the mitochondrial α-F1-ATP synthase (ATP5A) both in vitro and in vivo. ATP5A is a crucial component of the ATP synthase complex, which plays a central role in cellular energy production.

Action Environment

Therefore, factors related to aging and the progression of neurodegenerative diseases could potentially influence the action of this compound

Biochemical Analysis

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can effectively penetrate the blood-brain barrier. This suggests that this compound can be distributed within cells and tissues effectively.

Biological Activity

Unii-Z41H3C5BT9 is a chemical compound known for its potential biological activity, particularly in the context of neuroprotection and anti-aging. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • IUPAC Name : Not specified in the available sources.
  • CAS Number : 1146963-51-0
  • Molecular Formula : C18H17F3N2O2
  • Molar Mass : 350.341 g·mol⁻¹

Unii-Z41H3C5BT9 is primarily recognized as a derivative of J147, an experimental drug that has shown promise against Alzheimer's disease and aging in various animal models. The compound's biological activity is largely attributed to its interaction with mitochondrial proteins, particularly ATP synthase, which plays a crucial role in energy production within cells.

Key Mechanisms:

  • Neuroprotection : Unii-Z41H3C5BT9 has been shown to protect neural cells from damage, which may be beneficial in neurodegenerative conditions.
  • Metabolic Modulation : It influences metabolic pathways by enhancing the utilization of free fatty acids for energy production, especially under conditions where glucose is limited.
  • Anti-Aging Effects : The compound has been associated with mitigating biological aging factors, including vascular leakage in the brain.

Biological Activity Data

Activity Observations
Neuroprotective EffectsPrevents neuronal cell death and promotes survival in stress conditions.
Metabolic EnhancementShifts fatty acid metabolism towards ketone body production.
Vascular StabilityReduces microvascular leakage in animal models.

Case Studies and Research Findings

Several studies have investigated the effects of Unii-Z41H3C5BT9 and its parent compound this compound:

  • Alzheimer's Disease Models :
    • In mouse models of Alzheimer's disease, this compound demonstrated significant improvements in cognitive function and reduced amyloid plaque accumulation. The derivatives like Unii-Z41H3C5BT9 are believed to enhance these effects by targeting mitochondrial dysfunction .
  • Aging Studies :
    • Research has indicated that compounds similar to Unii-Z41H3C5BT9 can extend lifespan and improve healthspan in various model organisms by modulating metabolic processes and reducing oxidative stress .
  • Metabolite Contributions :
    • Studies suggest that the metabolites of this compound may play a significant role in its biological activity, indicating that further research into Unii-Z41H3C5BT9's metabolites could provide insights into its efficacy and mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

UNII-Z41H3C5BT9 shares structural and functional similarities with arylboronic acids, particularly those substituted with halogens. Two closely related compounds are:

(3-Bromo-5-chlorophenyl)boronic Acid

Molecular formula : C₆H₅BBrClO₂ (same as UNII-Z41H3C5BT9).
Key differences :

  • Substituent positions : Bromine and chlorine are located at the 3- and 5-positions of the phenyl ring, whereas UNII-Z41H3C5BT9 has a distinct substitution pattern (exact positions unspecified in available data).
  • Physicochemical properties : Likely similar log P and solubility profiles due to identical functional groups, but steric and electronic effects may alter reactivity in cross-coupling reactions .

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Molecular formula : C₆H₄BBrCl₂O₂.
Key differences :

  • Molecular weight : Higher (268.72 g/mol) due to the extra chlorine atom.
  • Log P : Expected to be higher than UNII-Z41H3C5BT9 (XLOGP3: ~2.15) due to increased halogen content, enhancing lipophilicity .

Comparative Data Table

Property UNII-Z41H3C5BT9 (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular weight (g/mol) 235.27 235.27 268.72
Log P (XLOGP3) 2.15 ~2.15 ~2.8 (estimated)
Solubility (mg/mL) 0.24 ~0.24 <0.24 (predicted)
Synthetic accessibility 2.07 ~2.0 ~2.5
Key substituents Br, Cl, B(OH)₂ Br (3-), Cl (5-), B(OH)₂ Br (6-), Cl (2-,3-), B(OH)₂

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
J147
Reactant of Route 2
J147

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